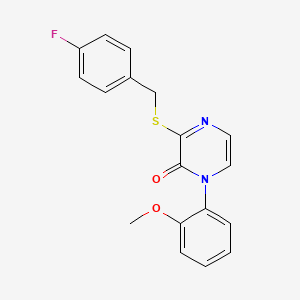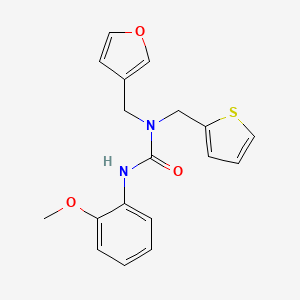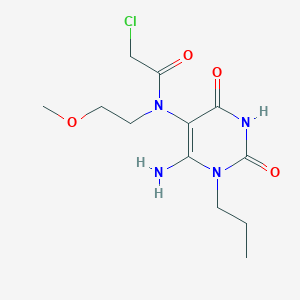
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione" is a purine derivative, which is a class of molecules that play a crucial role in various biological processes. Purine derivatives have been extensively studied due to their biological activity and potential therapeutic applications. The papers provided discuss various purine derivatives, their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of purine derivatives can vary based on the substituents attached to the purine core. For instance, the paper titled "Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines" describes a high-yielding, one-step process for synthesizing 6-cyano-9-substituted-9H-purines, which could be related to the synthesis of the compound . Although the exact synthesis of "8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione" is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their biological activity. The paper on "Purine-6,8-diones" discusses the ionization and methylation reactions of purine derivatives, which are influenced by the substituents on the purine core . The steric factors and the position of the substituents can affect the reactivity and the overall molecular structure. The molecular structure of "8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione" would likely exhibit similar characteristics, with the bulky diphenylpropylamino and methylbutyl groups influencing its reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is influenced by their molecular structure. The study on "Purine-6,8-diones" provides insights into the ionization and methylation reactions of these compounds . The presence of different substituents can lead to variations in the sites of protonation and alkylation, which is crucial for understanding the chemical behavior of "8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione". The steric hindrance caused by the 3-methyl substituent, as mentioned in the paper, could also be relevant for the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are determined by their molecular structure and substituents. The paper on "Purine-6,8-diones" categorizes purine derivatives into classes based on their physical properties and discusses how these properties are affected by the presence of hydrogen, methyl, or both at specific positions on the purine core . The compound "8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione" would have unique physical and chemical properties due to its specific substituents, which could influence its solubility, stability, and biological activity.
Wissenschaftliche Forschungsanwendungen
Purine Alkaloids from the South China Sea Gorgonian Subergorgia Suberosa
Qi, S., Zhang, S., & Huang, H. (2008) isolated new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa, which showed weak cytotoxicity towards human cancer cell lines. This study contributes to the understanding of purine alkaloids in marine organisms and their potential pharmacological applications. Qi, S., Zhang, S., & Huang, H. (2008). Journal of natural products.
Systematic Synthesis of Purine 8,5'-Imino and Substituted Imino Cyclonucleosides
Sasaki, T., Minamoto, K., Fujiki, Y., Shiomi, N., & Uda, Y. (1983) conducted a systematic synthesis of purine 8,5'-imino and substituted imino cyclonucleosides. Their work led to the synthesis of several new compounds, contributing to the field of organic chemistry and potential drug development. Sasaki, T., Minamoto, K., Fujiki, Y., Shiomi, N., & Uda, Y. (1983). Nucleic acids symposium series.
New 8-Aminoalkyl Derivatives of Purine-2,6-Dione
Chłoń-Rzepa, G., Żmudzki, P., Satała, G., Duszyńska, B., Partyka, A., Wróbel, D., Jastrzębska-Więsek, M., Wesołowska, A., Bojarski, A., Pawłowski, M., & Zajdel, P. (2013) developed new 8-aminoalkyl derivatives of purine-2,6-dione with potential psychotropic activity. This research is significant for the development of new drugs targeting serotonin receptors, which are crucial in treating depression and anxiety. Chłoń-Rzepa, G., Żmudzki, P., Satała, G., Duszyńska, B., Partyka, A., Wróbel, D., Jastrzębska-Więsek, M., Wesołowska, A., Bojarski, A., Pawłowski, M., & Zajdel, P. (2013). Pharmacological reports : PR.
Antitumor Activity and Vascular Relaxing Effect of Purino[7,8-g]-6-Azapteridines
Ueda, T., Adachi, T., Sakakibara, J., Asano, M., & Nakagami, J. (1987) synthesized novel purino[7,8-g]-6-azapteridines and tested their biological activities, including antitumor effects and vascular relaxing properties. This research is crucial for understanding the therapeutic potential of purine derivatives in oncology and cardiovascular diseases. Ueda, T., Adachi, T., Sakakibara, J., Asano, M., & Nakagami, J. (1987). Chemical & pharmaceutical bulletin.
Biological Activity of Cytokinins
Leonard, N., Hecht, S., Skoog, F., & Schmitz, R. Y. (1968) explored cytokinins, including derivatives of 6-(3-methyl-2-butenylamino)purine. Their research contributes to understanding how cytokinins, as plant hormones, influence plant growth and development, offering insights into agricultural applications. Leonard, N., Hecht, S., Skoog, F., & Schmitz, R. Y. (1968). Israel Journal of Chemistry.
Eigenschaften
IUPAC Name |
8-(3,3-diphenylpropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-18(2)15-17-31-22-23(30(3)26(33)29-24(22)32)28-25(31)27-16-14-21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21H,14-17H2,1-3H3,(H,27,28)(H,29,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRNJILODLFRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NCCC(C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2514167.png)
![benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2514170.png)
![Methyl 3-[[6-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2514172.png)



![1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2514179.png)
![3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2514180.png)
![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2514181.png)

![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)


